molecular formula C8H12N2O B3021012 (4-ethoxyphenyl)hydrazine CAS No. 39943-51-6

(4-ethoxyphenyl)hydrazine

Cat. No.: B3021012
CAS No.: 39943-51-6
M. Wt: 152.19 g/mol
InChI Key: LPOSDRDCHBRQLT-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)hydrazine is an organic compound with the molecular formula C8H12N2O It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (4-ethoxyphenyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-ethoxyphenyl)hydrazine typically involves the reaction of (4-ethoxyphenyl)amine with hydrazine. The process can be carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate. The reaction can be represented as follows:

C8H11NO+N2H4C8H12N2O+H2OC_8H_{11}NO + N_2H_4 \rightarrow C_8H_{12}N_2O + H_2O C8​H11​NO+N2​H4​→C8​H12​N2​O+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (4-Ethoxyphenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azobenzene derivatives.

    Reduction: It can be reduced to form (4-ethoxyphenyl)amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reactions typically occur in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Azobenzene derivatives.

    Reduction: (4-Ethoxyphenyl)amine.

    Substitution: Various substituted phenylhydrazines depending on the nucleophile used.

Scientific Research Applications

(4-Ethoxyphenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Used in the production of dyes, agrochemicals, and other specialty chemicals.

Comparison with Similar Compounds

  • (4-Methoxyphenyl)hydrazine
  • (4-Chlorophenyl)hydrazine
  • (4-Bromophenyl)hydrazine

Comparison: (4-Ethoxyphenyl)hydrazine is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to other phenylhydrazine derivatives. For instance, (4-methoxyphenyl)hydrazine has a methoxy group instead of an ethoxy group, which can result in different electronic and steric effects, thereby altering its chemical behavior and applications.

Properties

IUPAC Name

(4-ethoxyphenyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-11-8-5-3-7(10-9)4-6-8/h3-6,10H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOSDRDCHBRQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342187
Record name 4-Ethoxyphenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39943-51-6
Record name (4-Ethoxyphenyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39943-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxyphenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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